
5-(Phenoxymethyl)-1-phenyltetrazole
Overview
Description
5-(Phenoxymethyl)-1-phenyl-1H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-1-phenyltetrazole typically involves the reaction of phenylhydrazine with phenoxyacetic acid, followed by cyclization with sodium azide. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like copper sulfate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted tetrazoles.
Scientific Research Applications
5-(Phenoxymethyl)-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenoxymethyl)-1H-tetrazole
- 1-Phenyl-1H-tetrazole
- 5-Methyl-1-phenyl-1H-tetrazole
Uniqueness
5-(Phenoxymethyl)-1-phenyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazoles, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Biological Activity
5-(Phenoxymethyl)-1-phenyltetrazole is a compound of significant interest due to its diverse biological activities. This article aims to explore the pharmacological properties, synthesis, and potential therapeutic applications of this tetrazole derivative, drawing upon recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₁N₄O
- Molecular Weight : 253.26 g/mol
- IUPAC Name : 5-(phenoxymethyl)-1-phenyl-1H-tetrazole
This compound features a tetrazole ring, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological macromolecules .
Anticancer Activity
Recent studies have demonstrated that tetrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines:
- L1210 Leukemia Cells : In vitro studies indicated that certain tetrazole derivatives inhibited cell proliferation and reduced the expression of the Ki-67 marker, which is associated with cell proliferation .
- SK-BR-3 Breast Cancer Cells : Similar results were observed with SK-BR-3 cells, where treatment led to a decrease in DNA synthesis rates .
Anti-inflammatory Activity
Tetrazole derivatives have also been investigated for their anti-inflammatory effects. A study highlighted the synthesis of novel tetrazoloquinoxalines that exhibited significant anti-inflammatory activity in vitro. These compounds were effective in inhibiting pro-inflammatory cytokines, demonstrating their potential as therapeutic agents for inflammatory conditions .
Antidiabetic Activity
The hypoglycemic effects of tetrazole derivatives have been explored as well. Compounds similar to this compound were evaluated for their ability to lower blood glucose levels in diabetic models. Some derivatives showed significant glucose-lowering activity, indicating their potential as SGLT2 inhibitors .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. A common approach includes:
- Formation of Tetrazole Ring : The initial step involves the cyclization of phenyl hydrazine with carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the phenoxy group through nucleophilic substitution methods.
The detailed synthetic pathways are crucial for optimizing yield and purity in pharmaceutical applications.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of tetrazole derivatives:
Properties
IUPAC Name |
5-(phenoxymethyl)-1-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-3-7-12(8-4-1)18-14(15-16-17-18)11-19-13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYHCNMBYSZHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.